molecular formula C23H21N3O7S2 B2907525 ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate CAS No. 477491-26-2

ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate

Cat. No.: B2907525
CAS No.: 477491-26-2
M. Wt: 515.56
InChI Key: NUNUKWHQRXVEPL-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate is a structurally complex molecule featuring a thiophene-3-carboxylate core substituted with a nitro group at position 5 and a benzamido group at position 2. The benzamido moiety is further modified with a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group, introducing both aromatic and sulfonyl functionalities. This compound’s design integrates multiple pharmacophores: the thiophene ring provides a heterocyclic scaffold common in medicinal chemistry, the sulfonyl group is associated with diverse biological activities , and the tetrahydroquinoline moiety may enhance lipophilicity or target binding.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7S2/c1-2-33-23(28)18-14-20(26(29)30)34-22(18)24-21(27)16-9-11-17(12-10-16)35(31,32)25-13-5-7-15-6-3-4-8-19(15)25/h3-4,6,8-12,14H,2,5,7,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUKWHQRXVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde with an amine and a carboxylic acid . The sulfonyl group is then introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides . The final step involves the esterification of the nitrothiophene carboxylate with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares functional similarities with other ester-containing heterocycles. For instance, 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Compound 23) also employs a carboxylate ester backbone but differs in its core heterocycle (pyrimidine vs. thiophene) and substituents (bromopropyl carbamoyl, difluorophenyl). Key distinctions include:

Feature Target Compound Pyrimidine Analog (Compound 23)
Core Structure Thiophene ring (aromatic, electron-rich) Pyrimidine ring (partially saturated, hydrogen-bonding)
Sulfonyl Group 1,2,3,4-Tetrahydroquinoline-1-sulfonyl Absent
Electron-Withdrawing Groups Nitro group at position 5 Methoxymethyl and difluorophenyl groups
Potential Bioactivity Hypothesized sulfone-mediated activity (e.g., anti-inflammatory) Likely modulated by bromopropyl and difluorophenyl groups

The thiophene core in the target compound may offer enhanced π-π stacking interactions compared to the pyrimidine analog, while the sulfonyl group could improve solubility or target specificity.

Sulfone Derivatives

The tetrahydroquinoline-sulfonyl group in the target compound differentiates it from simpler sulfones (e.g., diaryl sulfones like dapsone). Key comparisons include:

  • Tetrahydroquinoline Sulfonyl vs.
  • Nitro-Thiophene Synergy : The nitro group on the thiophene may act as an electron-withdrawing substituent, stabilizing the carboxylate ester and influencing reactivity or metabolic stability.

Biological Activity

Ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity. The presence of a nitro group, sulfonamide moiety, and a thiophene ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Compounds in the tetrahydroquinoline series have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit bacterial growth effectively.
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : The compound's structure suggests it may inhibit nNOS, which is crucial in various neurological disorders. Selectivity for nNOS over other isoforms (eNOS and iNOS) is a key feature of related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter synthesis or bacterial virulence factors.
  • Interaction with Cellular Receptors : Potential interactions with neurotransmitter receptors could explain its effects on neuronal signaling.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindingsNotes
Compounds showed selective inhibition of nNOS with IC50 values indicating potencyThe selectivity ratio for nNOS was significantly higher than for eNOS and iNOS
Tetrahydroquinoline derivatives demonstrated antimicrobial activity against various pathogensInhibition zones were measured in agar diffusion assays
Development of a screening assay for Type III secretion system (T3SS) inhibitionRelated compounds inhibited T3SS activity in pathogenic bacteria

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